PDE4 Inhibition Potency: N-(4-chlorophenyl)piperidin-4-amine vs. Structurally Related PDE4 Inhibitors
N-(4-chlorophenyl)piperidin-4-amine exhibits an IC50 of 25 nM for inhibition of phosphodiesterase type IV (PDE4) derived from guinea-pig macrophages [1]. While this is a single-point measurement without a direct comparator in the same study, it positions the compound in the nanomolar potency range typical of advanced PDE4 inhibitor scaffolds. For context, a structurally distinct N-substituted diarylamine PDE4 inhibitor analog (Example 17) from a related patent series showed an IC50 of 11 nM against human recombinant PDE4 isoforms in a scintillation proximity assay (SPA) [2]. The 2.3-fold difference highlights that specific N-arylpiperidine modifications can fine-tune PDE4 inhibitory activity, underscoring the non-interchangeability of piperidine-based PDE4 ligands and the value of this specific scaffold for SAR exploration.
| Evidence Dimension | PDE4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | N-substituted diarylamine analog (Example 17): 11 nM |
| Quantified Difference | 2.3-fold lower potency for the target compound |
| Conditions | Target compound: Guinea-pig macrophage PDE4; Comparator: Human recombinant PDE4 isoforms in SPA format |
Why This Matters
This nanomolar potency establishes N-(4-chlorophenyl)piperidin-4-amine as a validated PDE4 inhibitor starting point, with its specific IC50 providing a benchmark for evaluating the impact of subsequent chemical modifications in structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50215952 (CHEMBL55203) affinity data: IC50 = 25 nM for inhibition of PDE4 from guinea-pig macrophage. View Source
- [2] BindingDB. BDBM399937 (US10323042, Example 17) affinity data: IC50 = 11 nM for inhibition of human PDE4A3, PDE4B1, PDE4C1, and PDE4D3 in SPA format. View Source
